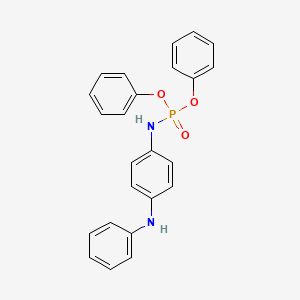
Phosphine, 1,11-undecanediylbis[diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,11-undecanediylbis[diphenyl- is an organophosphorus compound with the molecular formula C35H42P2 and a molecular weight of 524.655502 g/mol . This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Métodos De Preparación
The synthesis of Phosphine, 1,11-undecanediylbis[diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . This method is favored due to its versatility and efficiency. The general reaction scheme involves the interaction of a chlorophosphine with an organomagnesium halide to form the desired phosphine compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Phosphine, 1,11-undecanediylbis[diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine can lead to the formation of phosphine oxides, while reduction can yield phosphine hydrides.
Aplicaciones Científicas De Investigación
Phosphine, 1,11-undecanediylbis[diphenyl- has numerous applications in scientific research, particularly in the fields of chemistry and catalysis It is commonly used as a ligand in transition metal catalysis, where it facilitates various organic transformations
Mecanismo De Acción
The mechanism of action of Phosphine, 1,11-undecanediylbis[diphenyl- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes . These complexes can then participate in various catalytic cycles, promoting reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved in these processes are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Comparación Con Compuestos Similares
Phosphine, 1,11-undecanediylbis[diphenyl- can be compared to other similar compounds such as Phosphine, 1,2-ethanediylbis[diphenyl- and Phosphine, 1,1-diphenyl-2-(diphenylphosphino)ethane . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For instance, Phosphine, 1,2-ethanediylbis[diphenyl- is often used in different catalytic processes due to its shorter carbon chain, which affects its steric and electronic properties.
Conclusion
Phosphine, 1,11-undecanediylbis[diphenyl- is a versatile and valuable compound in the field of chemistry. Its unique properties and reactivity make it an essential component in various scientific research applications, particularly in catalysis and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in both academic and industrial settings.
Propiedades
Número CAS |
82195-41-3 |
|---|---|
Fórmula molecular |
C35H42P2 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
11-diphenylphosphanylundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C35H42P2/c1(2-4-6-20-30-36(32-22-12-8-13-23-32)33-24-14-9-15-25-33)3-5-7-21-31-37(34-26-16-10-17-27-34)35-28-18-11-19-29-35/h8-19,22-29H,1-7,20-21,30-31H2 |
Clave InChI |
MFHSYIVISVGDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)



![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)


![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)


![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
